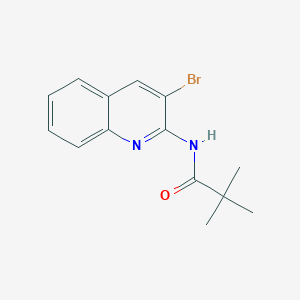
Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- is a synthetic organic compound that belongs to the class of amides It features a quinoline ring substituted with a bromine atom and a propanamide group with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Amidation: The brominated quinoline is reacted with 2,2-dimethylpropanamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The amide group can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can alter the oxidation state of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-(2-quinolinyl)-2,2-dimethyl-: Lacks the bromine substitution.
Propanamide, N-(3-chloro-2-quinolinyl)-2,2-dimethyl-: Contains a chlorine atom instead of bromine.
Propanamide, N-(3-bromo-2-pyridinyl)-2,2-dimethyl-: Features a pyridine ring instead of quinoline.
Uniqueness
The presence of the bromine atom and the quinoline ring in Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.
Properties
CAS No. |
634202-53-2 |
|---|---|
Molecular Formula |
C14H15BrN2O |
Molecular Weight |
307.19 g/mol |
IUPAC Name |
N-(3-bromoquinolin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H15BrN2O/c1-14(2,3)13(18)17-12-10(15)8-9-6-4-5-7-11(9)16-12/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
SRHCJTXKPLJLGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=CC=CC=C2C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















